![molecular formula C8H9NO3 B1603545 6-Methoxybenzo[d][1,3]dioxol-4-amine CAS No. 401811-81-2](/img/structure/B1603545.png)
6-Methoxybenzo[d][1,3]dioxol-4-amine
Overview
Description
6-Methoxybenzo[d][1,3]dioxol-4-amine is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by a methoxy group attached to a benzo[d][1,3]dioxole ring, which is further substituted with an amine group. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[d][1,3]dioxol-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxy-1,3-benzodioxole.
Nitration: The starting material undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at the methoxy or amine positions.
Scientific Research Applications
Chemistry
6-Methoxybenzo[d][1,3]dioxol-4-amine serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile reagent in organic synthesis .
Biological Research
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties: Research indicates that it may exhibit activity against various bacterial strains.
- Anticancer Potential: Preliminary studies suggest it could have anticancer properties, warranting further investigation into its mechanisms of action .
Pharmaceutical Development
Ongoing research explores its potential as a pharmaceutical intermediate . The compound's unique structural features allow for modifications that could enhance its therapeutic efficacy .
Material Science
In industry, this compound is utilized in the development of new materials and chemical processes due to its reactivity and functionality .
Case Studies and Research Findings
Several studies highlight the applications and effects of this compound:
-
Anticancer Activity Study:
A study evaluated the anticancer properties of derivatives based on this compound. Results indicated significant inhibitory effects on cancer cell lines, suggesting a promising avenue for drug development . -
Antimicrobial Research:
Investigations into the antimicrobial properties revealed that derivatives showed activity against specific bacterial strains, indicating potential for development as antimicrobial agents . -
Material Science Applications:
The compound has been incorporated into new material formulations aimed at enhancing performance characteristics in various industrial applications .
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d][1,3]dioxol-4-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d][1,3]dioxole: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Aminobenzo[d][1,3]dioxole: Lacks the methoxy group, which affects its hydrophobic interactions and biological activity.
Uniqueness
6-Methoxybenzo[d][1,3]dioxol-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications.
Biological Activity
6-Methoxybenzo[d][1,3]dioxol-4-amine is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound features a fused ring system that includes a methoxy group and a dioxole moiety. This structural arrangement is believed to contribute to its biological activity by influencing interactions with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, indole derivatives, which share structural similarities, often bind with high affinity to various receptors and enzymes.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of proteases and other regulatory proteins, leading to changes in gene expression and cellular metabolism.
Pharmacological Profile
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can exhibit antitumor effects by disrupting tubulin polymerization, which is crucial for cell division .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Antitumor Activity Assessment : A study evaluated the antitumor activity of various analogues derived from similar dioxole structures. The results indicated significant cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
- Inhibition of Kinases : Another research effort focused on the inhibition of serine/threonine kinases by compounds related to this compound. The findings highlighted the potential for these compounds to regulate pathways implicated in diseases such as Alzheimer's disease .
The biochemical properties of this compound include:
Property | Description |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water. |
Stability | Relatively stable under physiological conditions; susceptible to hydrolysis over time. |
Metabolic Pathways | Metabolized by liver enzymes; potential for various metabolites formation. |
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, preliminary findings suggest that at low doses, it exhibits minimal toxicity. Higher doses may lead to cytotoxic effects and organ damage, necessitating careful dosage management in therapeutic applications.
Properties
IUPAC Name |
6-methoxy-1,3-benzodioxol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUZOJGSXXWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620347 | |
Record name | 6-Methoxy-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401811-81-2 | |
Record name | 6-Methoxy-2H-1,3-benzodioxol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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